1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C15H19NO4S This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to an ethenyl chain, which is further substituted with a 4-methylphenyl group
Preparation Methods
The synthesis of 1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of 4-methylphenyl ethene with sulfonyl chloride under basic conditions to form the ethenesulfonyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, leading to the formation of corresponding alcohols and acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives and sulfonyl-containing compounds:
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-substituted piperidines share structural similarities but differ in their functional groups and biological activities.
Sulfonyl Compounds: Sulfonyl-containing compounds such as sulfonamides and sulfonylureas have different applications and mechanisms of action, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-2-4-13(5-3-12)8-11-21(19,20)16-9-6-14(7-10-16)15(17)18/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMXATFRTFVUEC-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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